2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid

Description

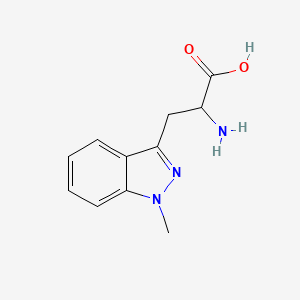

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a bicyclic indazole moiety substituted with a methyl group at the N1 position (Fig. 1). Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol . The indazole ring system consists of a fused benzene and pyrazole ring, offering unique electronic and steric properties compared to simpler aromatic side chains like phenylalanine or histidine. The methyl group at the N1 position likely enhances metabolic stability by reducing susceptibility to enzymatic oxidation .

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-amino-3-(1-methylindazol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H13N3O2/c1-14-10-5-3-2-4-7(10)9(13-14)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16) |

InChI Key |

BZVCFZMTXUKVPT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an O2 atmosphere . Another approach includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are preferred due to their efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, while the indazole ring can undergo electrophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution on the indazole ring.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Halogenated indazole derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Research

Recent studies have indicated that 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid exhibits promising anticancer properties. It has been investigated as part of combination therapies targeting specific oncogenic mutations, such as KRAS-G12C, which are prevalent in various cancers. The compound's structural attributes allow it to interact effectively with target proteins involved in cancer cell proliferation and survival .

Cystic Fibrosis Treatment

The compound has also been explored for its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that it may enhance CFTR function, potentially leading to therapeutic advancements for cystic fibrosis patients. Structure-based drug design approaches have identified derivatives of this compound that show improved binding affinities to CFTR, suggesting a pathway for developing more effective treatments .

Neuropharmacology

Neurological Disorders

this compound is being studied for its neuroprotective effects. Its ability to modulate neurotransmitter systems could make it a candidate for treating conditions such as depression and anxiety. The compound's interaction with serotonin and dopamine receptors is under investigation, with preliminary findings indicating potential benefits in mood regulation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effectiveness of this compound in inhibiting the growth of cancer cell lines harboring KRAS mutations. The results demonstrated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent against resistant cancer types.

Case Study 2: Modulation of CFTR Function

In another research project, scientists utilized molecular docking techniques to assess the binding affinity of this compound to CFTR. The findings revealed that specific modifications to the indazole moiety could enhance its efficacy as a CFTR potentiator, paving the way for new drug candidates aimed at cystic fibrosis treatment.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The indazole ring structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Side Chain Modifications

2-Amino-3-(1H-indol-3-yl)propanoic acid

- Structure : Replaces indazole with indole (a benzene fused to a pyrrole ring).

- Key Differences: Indole lacks the second nitrogen atom in the pyrazole ring of indazole, reducing hydrogen-bonding capacity. Molecular weight: 204.23 g/mol (vs. 219.24 g/mol for the target compound) .

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

- Structure : Features a dimethylimidazole side chain.

- Key Differences: Imidazole is smaller and monocyclic, with two adjacent nitrogen atoms. The dimethyl substitution increases steric bulk but reduces solubility due to hydrophobicity. Molecular weight: 183.21 g/mol . Implications: Imidazole’s pKa (~6.0–7.0) allows ionization near physiological pH, critical for catalytic roles in enzymes like histidine. The target compound’s indazole may exhibit a different pKa profile, affecting protonation states in drug design .

2-Amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid

- Structure : Substitutes indazole with a triazole ring.

- Key Differences :

Aromatic Side Chain Variations

(S)-2-Amino-3-(4-bromophenyl)propanoic acid

- Structure : Bromophenyl substituent instead of indazole.

- Molecular weight: 244.09 g/mol . Implications: Bromophenyl groups improve binding to hydrophobic pockets in proteins but lack the hydrogen-bonding versatility of indazole .

2-Amino-3-(thiophen-2-yl)propanoic acid

- Structure : Thiophene (sulfur-containing heterocycle) side chain.

- Key Differences :

Physicochemical and Functional Implications

Table 1: Structural and Functional Comparison

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target compound | 1-Methylindazol-3-yl | C₁₁H₁₃N₃O₂ | 219.24 | Bicyclic, methyl-stabilized, neutral pH |

| 2-Amino-3-(1H-indol-3-yl)propanoic acid | Indol-3-yl | C₁₁H₁₂N₂O₂ | 204.23 | Single nitrogen, no methyl, moderate H-bonding |

| 2-Amino-3-(4,5-dimethylimidazol-1-yl)... | 4,5-Dimethylimidazol-1-yl | C₈H₁₃N₃O₂ | 183.21 | Charged at pH 7.4, sterically hindered |

| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | 4-Bromophenyl | C₉H₁₀BrNO₂ | 244.09 | Halogen bonding, hydrophobic |

Key Observations:

Steric Effects : The methyl group on indazole in the target compound likely reduces rotational freedom, enhancing rigidity compared to indole or thiophene analogs .

Electronic Properties : Indazole’s dual nitrogen atoms enable diverse binding modes (e.g., π-π stacking, H-bonding), surpassing bromophenyl or thiophene derivatives in interaction versatility .

Metabolic Stability : Methyl substitution on nitrogen (as in the target compound) may protect against oxidative degradation, a limitation in imidazole and thiophene analogs .

Biological Activity

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid, also known as α-amino-1-methyl-1H-indazole-3-propanoic acid, is a compound with the molecular formula and a molecular weight of 219.24 g/mol. Its CAS number is 1504087-85-7, indicating its unique identification in chemical databases. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

- Anticancer Activity : Some studies have explored its role in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Models of Excitotoxicity

In a study examining the neuroprotective effects of this compound, researchers utilized in vitro models of excitotoxicity induced by glutamate. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to control groups.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 20 to 50 µM across different cell types. The mechanism was linked to the activation of apoptotic pathways.

Research Findings

Recent research has highlighted the dual role of this compound as both a neuroprotective agent and an anticancer compound. The ongoing investigations aim to elucidate the precise molecular pathways involved in its biological activities. Notably, structure-based drug design approaches are being employed to optimize the compound's efficacy and selectivity for its biological targets.

Future Directions

Further studies are necessary to explore:

- The detailed molecular mechanisms underlying its neuroprotective and anticancer effects.

- Potential side effects and toxicity profiles in vivo.

- The development of analogs with improved pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or β-lactone ring-opening reactions. For example, reacting 3-bromopropanoic acid derivatives with 1-methyl-1H-indazole under basic conditions (e.g., DABCO as a catalyst) enables selective S-2 substitution, minimizing side reactions at N-3 . Temperature control (0°C to RT) and solvent selection (e.g., MeOH/EtOH) are critical for achieving yields >70%. Comparative studies show that tert-butyl esters improve reaction efficiency in multi-step syntheses .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the indazole ring substitution pattern and amino acid backbone. High-resolution mass spectrometry (HRMS) validates molecular weight (C11H12N3O2, M.Wt 218.24) . For crystallinity assessment, X-ray diffraction is recommended if single crystals are obtainable. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous amino acids to identify deviations .

Q. What solubility and storage protocols ensure compound stability?

- Methodological Answer : The compound is typically soluble in DMSO or aqueous buffers (e.g., 10 mM stock in PBS). Store lyophilized powder at RT in moisture-free, sealed containers to prevent hydrolysis. For long-term stability, aliquot and store solutions at -20°C, avoiding freeze-thaw cycles .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., Boc-protected intermediates) or asymmetric catalysis to enhance stereochemical control. For example, using (S)-tert-butyl sulfinamide in β-lactone ring-opening reactions yields >90% enantiomeric excess (ee). Chiral HPLC (e.g., CHIRALPAK® columns) with UV detection at 254 nm is recommended for purity analysis .

Q. How to resolve contradictions in reported biological activity across assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or impurities. Conduct HPLC-MS purity checks (>98%) and standardize buffer systems (e.g., PBS vs. Tris-HCl). Compare dose-response curves in parallel assays (e.g., antimicrobial vs. anti-inflammatory) to isolate structure-activity relationships (SAR). For example, cyanothiophene analogs show enhanced activity due to electronic effects, whereas brominated derivatives may exhibit non-specific binding .

Q. What computational approaches predict target interactions for this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., diaminopimelic acid dehydrogenase). Parameterize force fields with quantum mechanical data (e.g., DFT-calculated partial charges) to improve accuracy. Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinities (KD) .

Q. How does stereochemistry impact biocatalytic applications of this compound?

- Methodological Answer : (S)-enantiomers are often preferred in enzyme-mediated reactions. Test stereoselective biotransformations (e.g., ammonia elimination) using immobilized PAL (phenylalanine ammonia-lyase) on SWCNT-NH2 supports. Monitor reaction progress via UV-Vis spectroscopy (λ = 280 nm) and optimize pH (7.5–8.5) to favor L-configuration retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.